Naepaine hydrochloride
Overview
Description
Naepaine hydrochloride is a biochemical compound with the molecular formula C14H23ClN2O2. It is primarily used in research settings and is known for its applications in various scientific fields. The compound is also referred to by its chemical name, ethanol, 2-(pentylamino)-, 1-(4-aminobenzoate), hydrochloride (1:1) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naepaine hydrochloride can be synthesized through a series of chemical reactions involving the esterification of p-aminobenzoic acid with 2-(pentylamino)ethanol. The reaction typically requires an acid catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired ester. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes followed by purification steps to isolate the pure compound. The use of advanced techniques such as crystallization and chromatography ensures the high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Naepaine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Naepaine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as a local anesthetic and in pain management.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of naepaine hydrochloride involves its interaction with specific molecular targets, such as ion channels and receptors in the nervous system. By binding to these targets, the compound can modulate the activity of neurons, leading to its anesthetic effects. The pathways involved include the inhibition of sodium ion channels, which prevents the propagation of nerve impulses .
Comparison with Similar Compounds
Similar Compounds
Comparison
Naepaine hydrochloride is unique in its molecular structure, which provides distinct pharmacological properties compared to other local anesthetics. For instance, it has a different duration of action and potency, making it suitable for specific medical applications .
Properties
IUPAC Name |
2-(pentylamino)ethyl 4-aminobenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-2-3-4-9-16-10-11-18-14(17)12-5-7-13(15)8-6-12;/h5-8,16H,2-4,9-11,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNODXJEIFDIKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCOC(=O)C1=CC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976959 | |
Record name | 2-(Pentylamino)ethyl 4-aminobenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-42-6 | |
Record name | Naepaine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Pentylamino)ethyl 4-aminobenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAEPAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/463O18JU8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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